molecular formula C9H7NO3 B167888 4-Nitrocinnamaldehyde CAS No. 1734-79-8

4-Nitrocinnamaldehyde

Cat. No.: B167888
CAS No.: 1734-79-8
M. Wt: 177.16 g/mol
InChI Key: ALGQVMMYDWQDEC-OWOJBTEDSA-N
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Description

4-Nitrocinnamaldehyde is an organic compound with the molecular formula C₉H₇NO₃. It is characterized by the presence of a nitro group (-NO₂) attached to the benzene ring of cinnamaldehyde. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

It has been used in various chemical reactions, suggesting that its targets could be diverse depending on the context .

Mode of Action

The mode of action of 4-Nitrocinnamaldehyde is largely dependent on the chemical reactions it is involved in. For instance, it has been used in the reduction process using the polymer-supported Hantzsch 1,4-dihydropyridine ester and a catalytic amount of HCl . It has also been used in the asymmetric Friedel-Crafts-type alkylation in aqueous media reaction with N-methyl indole .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For instance, it has been used in the preparation of 2, 2′- [ ( E )-3- (4-nitrophenyl) prop-2-ene-1,1-diyl] bis (3-hydroxy-5, 5-dimethylcyclohex-2-en-1-one) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemical agents. For instance, it is recommended to be stored at a temperature of 2-8°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrocinnamaldehyde can be synthesized through several methods. One common approach involves the condensation of 4-nitrobenzaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction efficiency. For example, the use of caesium carbonate in water at elevated temperatures has been reported to yield high purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrocinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Nitrocinnamaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Chlorocinnamaldehyde
  • 4-Bromocinnamaldehyde
  • 4-Acetoxy-3-methoxycinnamaldehyde
  • 4-Hydroxy-3-methoxycinnamaldehyde
  • α-Methyl-trans-cinnamaldehyde
  • trans-4-Fluorocinnamaldehyde
  • 2-Methoxycinnamaldehyde
  • 5-Nitro-2-furaldehyde
  • 5-Nitro-2-thiophenecarboxaldehyde

Uniqueness: 4-Nitrocinnamaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific reactivity is required, such as in the synthesis of pharmaceuticals and the study of antibacterial mechanisms .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGQVMMYDWQDEC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1734-79-8, 49678-08-2
Record name 4-Nitrocinnamaldehyde
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Record name 4-Nitrocinnamaldehyde
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Record name 2-Propenal, 3-(4-nitrophenyl)-
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Record name p-nitrocinnamaldehyde
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.524
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Record name 4-Nitrocinnamaldehyde
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Record name 4-NITROCINNAMALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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